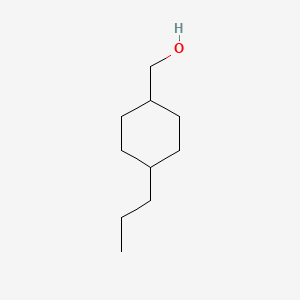![molecular formula C13H15N B1340684 Methyl[2-(naphthalen-1-yl)ethyl]amine CAS No. 115600-36-7](/img/structure/B1340684.png)
Methyl[2-(naphthalen-1-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(naphthalen-1-yl)ethyl]amine: is an organic compound with the molecular formula C13H15N It consists of a methyl group attached to an ethyl chain, which is further connected to a naphthalene ring
Mechanism of Action
Target of Action
Methyl[2-(naphthalen-1-yl)ethyl]amine is a complex compound that interacts with various targets in the body. It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways . These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The compound’s molecular weight is 18526, and it has a predicted density of 1019±006 g/cm3 . Its boiling point is 175-177 °C (Press: 20 Torr) . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad spectrum of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing Methyl[2-(naphthalen-1-yl)ethyl]amine involves the reductive amination of 2-(naphthalen-1-yl)acetaldehyde with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Grignard Reaction: Another method involves the reaction of 2-(naphthalen-1-yl)ethylmagnesium bromide with methylamine. This Grignard reagent is prepared by reacting 2-(naphthalen-1-yl)ethyl bromide with magnesium in anhydrous ether.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost and availability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl[2-(naphthalen-1-yl)ethyl]amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Methyl[2-(naphthalen-1-yl)ethyl]amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of amines with biological receptors and enzymes. It may also be used in the development of new drugs targeting specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical processes.
Comparison with Similar Compounds
1-(1-Naphthyl)ethylamine: This compound has a similar structure but lacks the methyl group on the ethyl chain.
2-(Naphthalen-1-yl)ethylamine: Similar structure but without the methyl group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.
Uniqueness: Methyl[2-(naphthalen-1-yl)ethyl]amine is unique due to the presence of the methyl group, which can influence its reactivity and binding properties
Properties
IUPAC Name |
N-methyl-2-naphthalen-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDJFKCOBYLFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)



